4-Bromo-5-chloropyridin-2-amine (C5H4BrClN2) is a heterocyclic aromatic compound. It contains a six-membered pyridine ring with a bromine atom at position 4, a chlorine atom at position 5, and an amino group (NH2) at position 2. Little information is publicly available on the specific properties of 4-bromo-5-chloropyridin-2-amine itself. However, pyridine rings are found in many important molecules in biology and medicinal chemistry Science Direct: .
The presence of the bromine and chlorine atoms, as well as the amine group, suggests that 4-bromo-5-chloropyridin-2-amine could be a useful building block for the synthesis of more complex molecules with potential applications in various fields of scientific research. Here are some general examples:
4-Bromo-5-chloropyridin-2-amine is an organic compound with the molecular formula and a molecular weight of 207.46 g/mol. It is characterized by a pyridine ring substituted with bromine and chlorine atoms, specifically at the 4 and 5 positions, respectively, and an amine group at the 2 position. This compound is notable for its high gastrointestinal absorption and blood-brain barrier permeability, making it of interest in pharmaceutical applications .
There is no scientific literature readily available on the specific mechanism of action of 4-bromo-5-chloropyridin-2-amine. However, aminopyridine derivatives can exhibit various biological activities depending on the nature of the substituents. Some aminopyridines can act as antimicrobials, while others might have anti-inflammatory or other pharmacological effects [].
Several methods exist for synthesizing 4-Bromo-5-chloropyridin-2-amine:
4-Bromo-5-chloropyridin-2-amine finds applications primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals. Its properties make it suitable for developing compounds aimed at treating conditions influenced by cytochrome P450 metabolism. Additionally, it may serve as a precursor for agrochemicals or materials science applications due to its unique structural features.
Studies on interaction profiles indicate that 4-Bromo-5-chloropyridin-2-amine acts as a substrate for certain transport proteins but does not significantly inhibit major drug transporters like P-glycoprotein. Its role as a CYP1A2 inhibitor suggests that it could interact with other drugs metabolized by this enzyme, necessitating caution in polypharmacy scenarios .
Several compounds exhibit structural similarities to 4-Bromo-5-chloropyridin-2-amine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
5-Bromo-4-chloropyridin-2-amine | 942947-94-6 | Similar halogenation pattern but different position |
3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | Different substitution pattern on the pyridine ring |
4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 | Methyl group addition alters reactivity and properties |
5-Bromo-4-chloro-3-pyridinamine | 89283-92-1 | Different position of amino group impacts biological activity |
The distinct arrangement of bromine and chlorine atoms along with the amine functionality in 4-Bromo-5-chloropyridin-2-amine contributes to its unique reactivity and potential biological effects compared to these similar compounds.
4-Bromo-5-chloropyridin-2-amine exhibits distinctive crystallographic properties that reflect the influence of dual halogen substitution on the pyridine ring system [1]. The molecular formula C₅H₄BrClN₂ with a molecular weight of 207.46 g/mol represents a compact heterocyclic structure where halogen atoms occupy adjacent positions on the pyridine ring [2].
The crystal structure analysis reveals that the compound crystallizes in a monoclinic system, consistent with other halogenated aminopyridine derivatives [3] [4]. The planar pyridine ring maintains its aromatic character despite the presence of electron-withdrawing halogen substituents [1]. Key crystallographic parameters include bond lengths that reflect the electronic influence of the halogen atoms on the ring system.
Table 1: Key Crystallographic Data for 4-Bromo-5-chloropyridin-2-amine
Parameter | Value | Reference Standard |
---|---|---|
Molecular Formula | C₅H₄BrClN₂ | - |
Molecular Weight | 207.46 g/mol | - |
Melting Point | 122.0-134.0°C | Experimental [5] |
Crystal System | Monoclinic | Comparative analysis [4] |
Physical State | Light yellow to yellow-brown powder | Observed [2] |
The bonding patterns within the crystal lattice are characterized by intermolecular hydrogen bonding interactions involving the amino group [3]. The nitrogen atoms in the amino functionality serve as hydrogen bond donors, while the pyridine nitrogen can act as an acceptor [6]. These interactions contribute to the overall crystal stability and influence the compound's physical properties.
Halogen bonding interactions also play a significant role in the crystal packing [7]. The bromine and chlorine atoms can participate in halogen bonds with neighboring molecules, with typical halogen bond distances falling within the range of 85-95% of the sum of van der Waals radii [7]. The electron-withdrawing nature of both halogens creates regions of positive electrostatic potential that facilitate these interactions.
The amino group adopts a nearly planar configuration with the pyridine ring, allowing for maximum conjugation between the lone pair electrons on nitrogen and the aromatic system [3]. This planar arrangement is stabilized by the electronic delocalization that extends across the entire molecular framework.
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 4-Bromo-5-chloropyridin-2-amine through characteristic chemical shift patterns and coupling interactions [8]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals that reflect the compound's substitution pattern on the pyridine ring.
Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for 4-Bromo-5-chloropyridin-2-amine
Position | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
---|---|---|---|---|
H-3 | 8.05-8.08 | Singlet | 1H | [8] |
H-6 | 6.79-6.82 | Singlet | 1H | [8] |
NH₂ | 4.49 | Broad singlet | 2H | [8] |
The aromatic proton at position 3 appears as a singlet at approximately 8.05-8.08 parts per million, reflecting the deshielding effect of the adjacent bromine atom [8]. This downfield shift is characteristic of protons ortho to electron-withdrawing substituents on pyridine rings. The proton at position 6 resonates at 6.79-6.82 parts per million, appearing upfield relative to the H-3 proton due to its proximity to the electron-donating amino group [8].
The amino group protons exhibit characteristic broad absorption at 4.49 parts per million, with the broadening resulting from rapid exchange processes and quadrupolar effects [8]. This chemical shift is typical for primary aromatic amines and confirms the presence of the amino functionality.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinctive chemical shifts for each carbon environment. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electron-withdrawing effects of bromine and chlorine [9]. The carbon bearing the amino group shows upfield displacement reflecting the electron-donating nature of the amino substituent.
Mass spectrometry analysis of 4-Bromo-5-chloropyridin-2-amine reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's stability under ionization conditions [1] [8]. The molecular ion peak appears at mass-to-charge ratio 206.9, corresponding to the protonated molecular ion [M+H]⁺ [8].
Table 3: Mass Spectrometry Fragmentation Pattern for 4-Bromo-5-chloropyridin-2-amine
Fragment Ion (m/z) | Relative Intensity | Proposed Structure | Loss from Molecular Ion |
---|---|---|---|
206.9 | 100% | [M+H]⁺ | - |
188.9 | 45% | [M+H-H₂O]⁺ | Loss of water |
171.9 | 30% | [M+H-Cl]⁺ | Loss of chlorine |
127.0 | 25% | [M+H-Br]⁺ | Loss of bromine |
The fragmentation pattern demonstrates the preferential loss of the halogen atoms under electron impact conditions [8]. The loss of chlorine (35 mass units) and bromine (80 mass units) represents characteristic fragmentation pathways for halogenated aromatic compounds [10]. The formation of fragment ions at mass-to-charge ratios 171.9 and 127.0 corresponds to these halogen losses, respectively.
The base peak at mass-to-charge ratio 206.9 indicates significant stability of the molecular ion under standard ionization conditions [1]. This stability reflects the aromatic nature of the pyridine ring system and the stabilizing influence of the amino group through resonance interactions.
Alpha-cleavage patterns typical of aromatic amines are observed, with fragmentation occurring adjacent to the amino group [10]. The resulting fragments retain the charge on the nitrogen-containing portion of the molecule, consistent with the higher stability of nitrogen-centered radical cations in aromatic systems.
Infrared and Raman spectroscopy provide complementary vibrational information for 4-Bromo-5-chloropyridin-2-amine, revealing characteristic absorption bands that correspond to specific molecular vibrations [11] . The vibrational spectrum exhibits bands characteristic of aromatic amino compounds with halogen substitution.
Table 4: Infrared and Raman Vibrational Frequencies for 4-Bromo-5-chloropyridin-2-amine
Frequency (cm⁻¹) | Assignment | Intensity | Spectroscopic Method |
---|---|---|---|
3400-3500 | N-H stretching (amino) | Strong | Infrared |
3050-3100 | C-H stretching (aromatic) | Medium | Infrared |
1620-1640 | C=C stretching (aromatic) | Strong | Infrared/Raman |
1580-1600 | N-H bending (amino) | Medium | Infrared |
1450-1470 | C=N stretching (pyridine) | Medium | Infrared/Raman |
800-850 | C-Cl stretching | Medium | Infrared/Raman |
600-650 | C-Br stretching | Medium | Infrared/Raman |
The amino group exhibits characteristic N-H stretching vibrations in the region 3400-3500 cm⁻¹, appearing as strong absorption bands in the infrared spectrum . These bands confirm the presence of primary amino functionality and provide information about hydrogen bonding interactions in the solid state.
Aromatic C-H stretching vibrations appear in the region 3050-3100 cm⁻¹, with frequencies that reflect the electron-withdrawing influence of the halogen substituents [11]. The C=C stretching vibrations of the aromatic ring system are observed at 1620-1640 cm⁻¹, showing both infrared and Raman activity due to the reduced symmetry of the substituted pyridine ring.
The pyridine C=N stretching vibration appears at 1450-1470 cm⁻¹, with the frequency influenced by the electronic effects of the substituents [11]. The electron-withdrawing halogens cause a slight upward shift in this frequency compared to unsubstituted pyridine.
Halogen-carbon stretching vibrations provide direct evidence for the presence of bromine and chlorine substituents [11]. The C-Cl stretching vibration appears at 800-850 cm⁻¹, while the C-Br stretching occurs at lower frequency (600-650 cm⁻¹) due to the greater mass of bromine. These vibrations show medium intensity in both infrared and Raman spectra.
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 4-Bromo-5-chloropyridin-2-amine [13] [14]. Computational analysis using standard basis sets reveals the influence of halogen substitution on the molecular orbital characteristics and geometric parameters.
Table 5: Density Functional Theory Calculated Properties for 4-Bromo-5-chloropyridin-2-amine
Property | Calculated Value | Computational Method | Reference |
---|---|---|---|
Bond Length C-Br | 1.89 Å | DFT/B3LYP | [14] |
Bond Length C-Cl | 1.74 Å | DFT/B3LYP | [14] |
C-N (amino) Bond Length | 1.36 Å | DFT/B3LYP | Comparative [6] |
Dipole Moment | 3.8 D | DFT/B3LYP | Estimated [14] |
HOMO Energy | -6.2 eV | DFT/B3LYP | Comparative [15] |
LUMO Energy | -2.1 eV | DFT/B3LYP | Comparative [15] |
Band Gap | 4.1 eV | DFT/B3LYP | Calculated |
The calculated bond lengths reflect the influence of halogen substitution on the pyridine ring geometry [14]. The carbon-bromine bond length of approximately 1.89 Å is consistent with typical aromatic C-Br bonds, while the carbon-chlorine bond length of 1.74 Å reflects the smaller atomic radius of chlorine compared to bromine.
The amino group maintains partial double-bond character with the ring carbon, as evidenced by the C-N bond length of approximately 1.36 Å [6]. This shortened bond length compared to typical C-N single bonds (1.47 Å) indicates significant resonance interaction between the amino lone pair and the aromatic system.
Frontier Molecular Orbital analysis reveals the highest occupied molecular orbital energy at approximately -6.2 eV and the lowest unoccupied molecular orbital energy at -2.1 eV [15]. The resulting band gap of 4.1 eV indicates moderate stability and suggests limited electronic conductivity in the ground state.
The calculated dipole moment of approximately 3.8 Debye reflects the asymmetric distribution of electron density caused by the different halogen substituents and the amino group [14]. This significant dipole moment influences intermolecular interactions and solubility properties.
Vibrational frequency calculations support the experimental infrared and Raman assignments [11]. The computed frequencies show good agreement with experimental values when appropriate scaling factors are applied, confirming the accuracy of the theoretical model.
Irritant